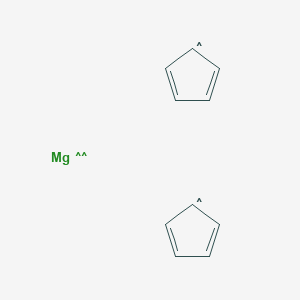
Bis(cyclopentadienyl)magnesium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclopentadienyl)magnesium(II), also known as magnesocene, is an organometallic compound with the formula Mg(C₅H₅)₂. It is a white crystalline solid that is air-sensitive and decomposes upon exposure to moisture. This compound is notable for its use as a precursor in various chemical vapor deposition processes and as a reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)magnesium(II) can be synthesized through the reaction of cyclopentadiene with magnesium in the presence of a suitable solvent such as diethyl ether. The reaction typically occurs at elevated temperatures ranging from 150°C to 180°C . Another method involves the reaction of cyclopentadienyl sodium with magnesium chloride in tetrahydrofuran (THF) to yield bis(cyclopentadienyl)magnesium(II) .
Industrial Production Methods
In industrial settings, bis(cyclopentadienyl)magnesium(II) is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is often purified by sublimation to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(cyclopentadienyl)magnesium(II) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide (MgO) when exposed to oxygen or other oxidizing agents.
Reduction: It can act as a reducing agent in organic synthesis, reducing compounds such as aldehydes and ketones.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with bis(cyclopentadienyl)magnesium(II) include oxygen, water, and various organic halides. The reactions typically occur under anhydrous conditions to prevent decomposition .
Major Products
The major products formed from these reactions include magnesium oxide, substituted cyclopentadienyl compounds, and various organic reduction products .
Applications De Recherche Scientifique
Bis(cyclopentadienyl)magnesium(II) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which bis(cyclopentadienyl)magnesium(II) exerts its effects involves the formation of reactive intermediates during its decomposition or reaction with other compounds. For example, in the CVD process, the compound decomposes to form magnesium atoms that deposit onto a substrate, forming a thin film . The cyclopentadienyl ligands are typically released as by-products during this process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)calcium(II): Similar to bis(cyclopentadienyl)magnesium(II) but with calcium instead of magnesium.
Bis(cyclopentadienyl)zinc(II): Contains zinc and is used in similar applications as bis(cyclopentadienyl)magnesium(II).
Bis(cyclopentadienyl)iron(II): (Ferrocene): Contains iron and is widely used in organometallic chemistry.
Uniqueness
Bis(cyclopentadienyl)magnesium(II) is unique due to its specific reactivity and applications in the deposition of magnesium-containing films. Its ability to act as a reducing agent and participate in various substitution reactions also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H10Mg |
|---|---|
Poids moléculaire |
154.49 g/mol |
InChI |
InChI=1S/2C5H5.Mg/c2*1-2-4-5-3-1;/h2*1-5H; |
Clé InChI |
USZGMDQWECZTIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C[CH]C=C1.C1=C[CH]C=C1.[Mg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



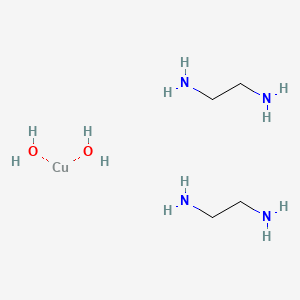

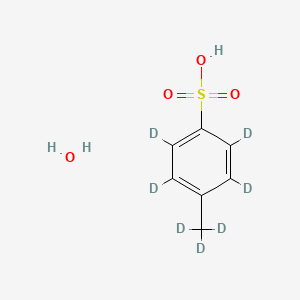
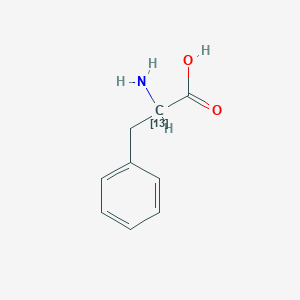


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)

![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)
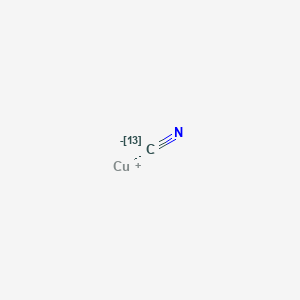
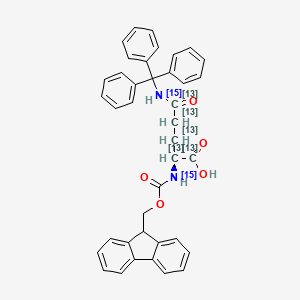

![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
